molecular formula C12H8ClN3O3S B11657299 N'-(2-chloro-5-nitrobenzylidene)-2-thiophenecarbohydrazide

N'-(2-chloro-5-nitrobenzylidene)-2-thiophenecarbohydrazide

Cat. No.: B11657299
M. Wt: 309.73 g/mol
InChI Key: LAWJCRBAEJWNMT-VGOFMYFVSA-N
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Description

N’-(2-chloro-5-nitrobenzylidene)-2-thiophenecarbohydrazide is a chemical compound known for its unique structure and properties It is a derivative of benzylidene and thiophene, featuring a nitro group and a chloro substituent on the benzylidene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-chloro-5-nitrobenzylidene)-2-thiophenecarbohydrazide typically involves the condensation reaction between 2-chloro-5-nitrobenzaldehyde and 2-thiophenecarbohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for N’-(2-chloro-5-nitrobenzylidene)-2-thiophenecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(2-chloro-5-nitrobenzylidene)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form corresponding amines or hydrazines.

    Substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Amino derivatives of the original compound.

    Reduction: Corresponding amines or hydrazines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-(2-chloro-5-nitrobenzylidene)-2-thiophenecarbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(2-chloro-5-nitrobenzylidene)-2-thiophenecarbohydrazide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The chloro substituent and thiophene ring contribute to the compound’s overall reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-chloro-5-nitrobenzylidene)-2,4-dihydroxybenzohydrazide
  • N’-(2-chloro-5-nitrobenzylidene)-3-hydroxybenzohydrazide
  • N’-(2-chloro-5-nitrobenzylidene)-2-(2-chlorophenoxy)acetohydrazide

Uniqueness

N’-(2-chloro-5-nitrobenzylidene)-2-thiophenecarbohydrazide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents.

Properties

Molecular Formula

C12H8ClN3O3S

Molecular Weight

309.73 g/mol

IUPAC Name

N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C12H8ClN3O3S/c13-10-4-3-9(16(18)19)6-8(10)7-14-15-12(17)11-2-1-5-20-11/h1-7H,(H,15,17)/b14-7+

InChI Key

LAWJCRBAEJWNMT-VGOFMYFVSA-N

Isomeric SMILES

C1=CSC(=C1)C(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])Cl

Canonical SMILES

C1=CSC(=C1)C(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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